molecular formula C9H5F5O3 B2997501 2-(Difluoromethyl)-5-(trifluoromethoxy)benzoic acid CAS No. 2248289-26-9

2-(Difluoromethyl)-5-(trifluoromethoxy)benzoic acid

Cat. No.: B2997501
CAS No.: 2248289-26-9
M. Wt: 256.128
InChI Key: UZFPXXXJWAPXAR-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-5-(trifluoromethoxy)benzoic acid is a fluorinated aromatic compound. The presence of both difluoromethyl and trifluoromethoxy groups makes it a unique molecule with potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The incorporation of fluorine atoms can significantly alter the chemical and physical properties of the compound, enhancing its stability, lipophilicity, and bioavailability.

Properties

IUPAC Name

2-(difluoromethyl)-5-(trifluoromethoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F5O3/c10-7(11)5-2-1-4(17-9(12,13)14)3-6(5)8(15)16/h1-3,7H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZFPXXXJWAPXAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)C(=O)O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of benzoic acid derivatives using difluoromethylating and trifluoromethylating reagents under specific conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation and trifluoromethylation processesThe reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethyl)-5-(trifluoromethoxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

2-(Difluoromethyl)-5-(trifluoromethoxy)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(Difluoromethyl)-5-(trifluoromethoxy)benzoic acid exerts its effects involves interactions with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to target proteins or enzymes, potentially leading to increased biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • 2-(Trifluoromethyl)benzoic acid
  • 2-(Difluoromethyl)benzoic acid
  • 5-(Trifluoromethoxy)benzoic acid

Comparison: 2-(Difluoromethyl)-5-(trifluoromethoxy)benzoic acid is unique due to the presence of both difluoromethyl and trifluoromethoxy groups on the same aromatic ring. This dual substitution can result in distinct chemical and physical properties compared to compounds with only one of these groups. For example, the combination of these groups can enhance the compound’s lipophilicity and stability, making it more suitable for certain applications in pharmaceuticals and materials science .

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